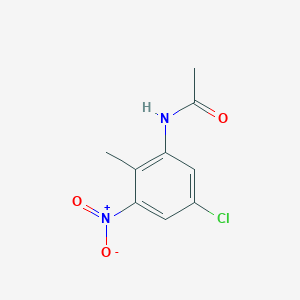

N-(5-chloro-2-methyl-3-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-chloro-2-methyl-3-nitrophenyl)acetamide”, also known as CMNA, is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It has gained significant interest in various fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound was synthesized through hydrolysis, followed by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetamide group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 228.63 g/mol . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not available in the search results .Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

Conformation and Bonding Characteristics The conformation of N-H bonds in certain acetamide derivatives, including compounds structurally related to N-(5-chloro-2-methyl-3-nitrophenyl)acetamide, has been studied. In these compounds, the N-H bond orientation varies in relation to other substituent groups, affecting the overall molecular geometry and intermolecular interactions. For instance, 2-chloro-N-(3-methylphenyl)acetamide exhibits a unique conformation where the N-H bond is syn to the meta-methyl group, contrasting with other configurations found in similar molecules. This conformation influences the formation of dual intermolecular N-H⋯O hydrogen bonds, which play a role in the stabilization of the molecular structure (B. Gowda et al., 2007).

Solvatochromic Effects The interaction of N-(4-Methyl-2-nitrophenyl)acetamide molecules with protophilic solvents has been examined, revealing that a bifurcate H bond significantly influences the infrared spectrum and dipole moment of the molecule in solution. The formation of three-centered solvation H complexes and the specific “dioxane” effect are notable characteristics of these interactions, showcasing how solvent properties and temperature can affect the behavior of related acetamide compounds (I. G. Krivoruchka et al., 2004).

Chemical Synthesis and Characterization

Market Anomalies and Synthesis Challenges An investigation into the dye intermediate market revealed inconsistencies in the delivery of 2-chloro-5-methyl-1,4-phenylenediamine. A detailed analysis showed that the delivered material was not the intended dye intermediate but a distinct, previously undescribed molecule. This discovery highlights the complexities and potential mishaps in the chemical synthesis and delivery of closely related compounds. The correct identification of the delivered substance as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole underscores the importance of rigorous analytical techniques in chemical characterization (Pavel Drabina et al., 2009).

Biological Interactions and Applications

Anticancer Activity of Related Compounds Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, has demonstrated significant anticancer activity. The structural elucidation and biological evaluation of these compounds against human lung adenocarcinoma cells reveal the potential of structurally similar acetamides in therapeutic applications (A. Evren et al., 2019).

Polybenzimidazole Monomer Synthesis The synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide has been explored. These monomers hold significance in the development of high-performance polymers, showcasing the versatility of acetamide derivatives in material science applications (R. S. Begunov & A. Valyaeva, 2015).

Direcciones Futuras

While specific future directions for “N-(5-chloro-2-methyl-3-nitrophenyl)acetamide” were not found in the search results, related compounds have been studied for their potential therapeutic applications . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.

Propiedades

IUPAC Name |

N-(5-chloro-2-methyl-3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5-8(11-6(2)13)3-7(10)4-9(5)12(14)15/h3-4H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNXULRCOHMJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646192 |

Source

|

| Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-52-8 |

Source

|

| Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.